

## Comparing the pharmacokinetic profiles of Olutasidenib and Ivosidenib

Author: BenchChem Technical Support Team. Date: December 2025



A Comprehensive Comparison of the Pharmacokinetic Profiles of Olutasidenib and Ivosidenib

**Olutasidenib** and Ivosidenib are both potent, orally administered small-molecule inhibitors of the mutated isocitrate dehydrogenase-1 (IDH1) enzyme, a key driver in certain cancers, notably acute myeloid leukemia (AML). While they share a common therapeutic target, their pharmacokinetic profiles exhibit distinct characteristics that are crucial for researchers, scientists, and drug development professionals to understand. This guide provides a detailed comparison of their absorption, distribution, metabolism, and excretion (ADME) profiles, supported by available experimental data.

## **Quantitative Pharmacokinetic Data**

The following table summarizes the key pharmacokinetic parameters for **Olutasidenib** and Ivosidenib, facilitating a direct comparison.



| Pharmacokinetic Parameter                   | Olutasidenib                                       | Ivosidenib                                |
|---------------------------------------------|----------------------------------------------------|-------------------------------------------|
| Absorption                                  |                                                    |                                           |
| Median Time to Maximum Concentration (Tmax) | ~4 hours[1][2]                                     | ~3-4 hours[3][4]                          |
| Effect of High-Fat Meal on<br>Absorption    | Cmax increased by 191%, AUC increased by 83%[1][2] | Not specified in the provided results     |
| Distribution                                |                                                    |                                           |
| Apparent Volume of Distribution (Vd)        | 319 L[1]                                           | 234 L (central volume of distribution)[5] |
| Plasma Protein Binding                      | ~93%[1]                                            | High[6]                                   |
| Metabolism                                  |                                                    |                                           |
| Primary Metabolizing Enzyme(s)              | CYP3A4 (~90%)[1][7]                                | CYP3A4[8]                                 |
| Minor Metabolizing Enzyme(s)                | CYP2C8, CYP2C9, CYP1A2,<br>CYP2C19[1][7]           | Not specified in the provided results     |
| Elimination                                 |                                                    |                                           |
| Mean Half-Life (t½)                         | 67 hours[1]                                        | 40-138 hours (single dose)[3]<br>[9][10]  |
| Time to Steady State                        | 14 days[2]                                         | Within 14 days[3]                         |
| Route of Elimination                        | Primarily feces[1]                                 | Primarily feces[4][11]                    |
| Excretion                                   |                                                    |                                           |
| % of Dose Excreted in Feces                 | ~75% (35% as unchanged drug)[1][12]                | ~77.4% (67.4% as unchanged drug)[4]       |
| % of Dose Excreted in Urine                 | ~17% (1% as unchanged drug) [1][12]                | ~16.9%[4]                                 |
| Drug Interactions                           |                                                    |                                           |



| Effect of Strong CYP3A Inducers            | Decreased Olutasidenib Cmax and AUC[2][7]                  | Potential for decreased  Ivosidenib exposure                       |
|--------------------------------------------|------------------------------------------------------------|--------------------------------------------------------------------|
| Effect of Moderate/Strong CYP3A Inhibitors | No clinically significant differences with itraconazole[7] | Decreased Ivosidenib<br>clearance, increased<br>exposure[3][5][10] |

## **Experimental Protocols**

The pharmacokinetic data for both **Olutasidenib** and Ivosidenib were primarily generated through Phase 1 clinical trials involving patients with advanced solid tumors or hematologic malignancies, as well as studies in healthy subjects.[4][9][10][13] The standard methodologies employed in these studies are outlined below.

### **Pharmacokinetic Sample Collection and Analysis**

Objective: To determine the concentration of the drug and its metabolites in biological matrices over time.

### Methodology:

- Sample Collection: Blood samples are collected from study participants at predetermined time points before and after drug administration.[14] Plasma is separated from whole blood by centrifugation. Urine and fecal samples are also collected over a defined period.[4]
- Bioanalysis: The concentrations of the parent drug and its metabolites in plasma, urine, and feces are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3][5][9] This technique offers high sensitivity and specificity for the analyte of interest.

### **Metabolite Profiling**

Objective: To identify the metabolic pathways of the drug.

### Methodology:

 Radiolabeling: A single dose of the drug, radiolabeled with Carbon-14 ([14C]), is administered to healthy subjects.[4]



Sample Analysis: Blood, plasma, urine, and fecal samples are analyzed for total radioactivity.
 Metabolites are separated using techniques like high-performance liquid chromatography
 (HPLC) and identified using high-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS).[4]

# Visualizations Signaling Pathway of IDH1 Inhibition



Click to download full resolution via product page

Caption: Inhibition of mutant IDH1 by **Olutasidenib** and Ivosidenib.

## **Experimental Workflow for Pharmacokinetic Analysis**





Click to download full resolution via product page

Caption: Workflow for a typical clinical pharmacokinetic study.



# Detailed Comparison of Pharmacokinetic Profiles Absorption

Both **Olutasidenib** and Ivosidenib are rapidly absorbed following oral administration, with a median time to peak plasma concentration (Tmax) of approximately 3 to 4 hours.[1][2][3][4] A significant factor differentiating their absorption is the pronounced food effect observed with **Olutasidenib**. Administration with a high-fat meal leads to a 191% increase in its maximum concentration (Cmax) and an 83% increase in the total drug exposure (AUC).[1][2] This suggests that the timing of **Olutasidenib** administration in relation to meals could have a substantial impact on its bioavailability and, consequently, its efficacy and safety profile.

### **Distribution**

Both drugs exhibit a large apparent volume of distribution, with **Olutasidenib** at 319 L and Ivosidenib's central volume of distribution at 234 L, indicating extensive distribution into tissues. [1][5] Both are also highly bound to plasma proteins, with **Olutasidenib**'s binding reported to be approximately 93%.[1][6] This high protein binding implies that a small fraction of the drug is in its free, pharmacologically active form.

### Metabolism

The primary metabolic pathway for both **Olutasidenib** and Ivosidenib is through the cytochrome P450 (CYP) system, specifically CYP3A4.[1][7][8] **Olutasidenib**'s metabolism is predominantly mediated by CYP3A4 (around 90%), with minor contributions from several other CYP enzymes.[1][7] Ivosidenib is also mainly metabolized by CYP3A4 and has been shown to induce its own metabolism (autoinduction).[8][10] This autoinduction may lead to a time-dependent decrease in drug exposure.

### **Excretion**

The primary route of elimination for both drugs is through the feces. For **Olutasidenib**, approximately 75% of the administered dose is recovered in the feces, with 35% as the unchanged parent drug.[1][12] Similarly, about 77.4% of an Ivosidenib dose is excreted in the feces, with a higher proportion (67.4%) being the unchanged drug.[4] A smaller percentage of both drugs is excreted in the urine.[1][4][12] The long half-lives of both **Olutasidenib** (67 hours)



and Ivosidenib (ranging from 40 to 138 hours) are consistent with once or twice-daily dosing regimens.[1][3][9][10]

### Conclusion

In summary, while **Olutasidenib** and Ivosidenib share similarities as orally administered, highly protein-bound inhibitors of mutant IDH1 with long half-lives and primary fecal excretion, they exhibit key differences in their pharmacokinetic profiles. The significant food effect on **Olutasidenib**'s absorption and the potential for autoinduction with Ivosidenib are critical considerations in their clinical development and application. Furthermore, their differing interactions with CYP3A4 inhibitors and inducers underscore the importance of careful management of concomitant medications. A thorough understanding of these pharmacokinetic nuances is essential for optimizing the therapeutic use of these targeted agents in patients with IDH1-mutated cancers.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. drugs.com [drugs.com]
- 3. Clinical pharmacokinetics/pharmacodynamics (PK/PD) of ivosidenib in patients with IDH1-mutant advanced hematologic malignancies from a phase 1 study. ASCO [asco.org]
- 4. Pharmacokinetics, absorption, metabolism, and excretion of [14C]ivosidenib (AG-120) in healthy male subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FDA Approval Summary: Olutasidenib for Adult Patients with Relapsed or Refractory Acute Myeloid Leukemia with an Isocitrate Dehydrogenase-1 Mutation PMC



[pmc.ncbi.nlm.nih.gov]

- 8. Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical pharmacokinetics and pharmacodynamics of ivosidenib in patients with advanced hematologic malignancies with an IDH1 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. oncologynewscentral.com [oncologynewscentral.com]
- 13. researchgate.net [researchgate.net]
- 14. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Comparing the pharmacokinetic profiles of Olutasidenib and Ivosidenib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609739#comparing-the-pharmacokinetic-profiles-of-olutasidenib-and-ivosidenib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com